N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,3,5,6-tetrachloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Production of aromatic amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The azo bond (N=N) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(E)-(2-methylphenyl)diazenyl]aniline
Uniqueness
N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline is unique due to the presence of multiple chlorine atoms on the aromatic ring, which enhances its electron-withdrawing properties. This structural feature influences its reactivity and stability, making it distinct from other similar azo compounds.
Properties
CAS No. |
443899-76-1 |
---|---|
Molecular Formula |
C14H11Cl4N3 |
Molecular Weight |
363.1 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2,3,5,6-tetrachlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H11Cl4N3/c1-21(2)9-5-3-8(4-6-9)19-20-14-12(17)10(15)7-11(16)13(14)18/h3-7H,1-2H3 |
InChI Key |
ZLKHVWCXSDYNSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.